molecular formula C39H38N2O7S B15090306 5'-O-(Dimethoxytrityl)-n3/o4-(toluoyl)-2-thiothymidine CAS No. 156783-13-0

5'-O-(Dimethoxytrityl)-n3/o4-(toluoyl)-2-thiothymidine

Cat. No.: B15090306
CAS No.: 156783-13-0
M. Wt: 678.8 g/mol
InChI Key: DIUSTCRWPMCDDU-BMPTZRATSA-N
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Description

5'-O-(Dimethoxytrityl)-N3/O4-(toluoyl)-2-thiothymidine (PY 7510) is a modified nucleoside derivative critical for oligonucleotide synthesis . Key structural features include:

  • 5'-Dimethoxytrityl (DMT) group: Protects the 5'-hydroxyl during solid-phase synthesis, enabling stepwise elongation of oligonucleotides.
  • N3/O4-Toluoyl group: Provides base protection, enhancing stability during chemical reactions.
  • 2-Thiothymidine: Replaces the 2-oxygen of thymidine with sulfur, altering base-pairing dynamics and UV absorption properties.

This compound is used in antisense oligonucleotide and siRNA research due to its resistance to nuclease degradation and improved duplex stability .

Properties

CAS No.

156783-13-0

Molecular Formula

C39H38N2O7S

Molecular Weight

678.8 g/mol

IUPAC Name

[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-yl] 4-methylbenzoate

InChI

InChI=1S/C39H38N2O7S/c1-25-10-12-27(13-11-25)37(43)48-36-26(2)23-41(38(49)40-36)35-22-33(42)34(47-35)24-46-39(28-8-6-5-7-9-28,29-14-18-31(44-3)19-15-29)30-16-20-32(45-4)21-17-30/h5-21,23,33-35,42H,22,24H2,1-4H3/t33-,34+,35+/m0/s1

InChI Key

DIUSTCRWPMCDDU-BMPTZRATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) involves several stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like pyridine.

Industrial Production Methods

Industrial production of this compound often employs automated synthesizers for large-scale synthesis. The process includes the use of solid-phase synthesis techniques, which allow for the efficient and high-yield production of the compound. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various modified nucleosides and nucleotides, which are essential for the synthesis of oligonucleotides and other nucleic acid-based compounds .

Scientific Research Applications

Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2-thio-, 4-(4-methylbenzoate) involves its incorporation into nucleic acids. The compound acts as a building block for DNA and RNA synthesis, interacting with various enzymes and molecular pathways involved in nucleic acid metabolism. Its unique structure allows for specific interactions with target molecules, enhancing its efficacy in therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Comparisons

Table 1: Comparison of Key Properties
Compound (Reference) Protecting Groups Base Modification Synthesis Efficiency Thermal Stability (Tm) Reactivity with NH₃ Application Notes
Target Compound (PY 7510) 5'-DMT, N3/O4-toluoyl 2-Thiothymidine Moderate ↑↑ (vs. thymidine) Resistant High nuclease resistance
N3-Benzoyl-5´-O-DMT-Thymidine 5'-DMT, N3-benzoyl Thymidine High Baseline Sensitive Standard oligonucleotides
2-Thiothymidine (2ST) None 2-Thiothymidine Low (due to S) ↓ (vs. thymidine) Sensitive Requires S-protection
5'-O-DMT-5,6-Dihydrothymidine 5'-DMT Saturated sugar ring High Stable Antiviral research
5'-Methyl-5'-O-DMT-T (R-isomer) 5'-DMT, 5'-methyl (R-config) Thymidine Moderate Stable 5-fold ↑ ss-siRNA potency

Detailed Comparisons

Protecting Group Impact
  • 5'-DMT Group: Common in phosphoramidite chemistry (Evidences 3, 8, 14). The toluoyl group (PY 7510) offers steric bulk comparable to benzoyl but may enhance solubility in non-polar solvents .
  • N3/O4-Toluoyl vs.
Base Modifications
  • 2-Thiothymidine : Replaces the 2-oxygen with sulfur, weakening Watson-Crick pairing (A-T specificity) but increasing duplex thermal stability via hydrophobic interactions . This modification also confers resistance to ammonia deprotection, unlike unprotected 2ST, which degrades under standard NH₃ conditions .
  • Comparison with 4-Thiothymidine (4ST) : 4ST requires S-sulphenylmethyl protection and exhibits distinct UV absorption (λmax ~330 nm vs. 265 nm for 2ST), useful for photochemical applications .

Biological Activity

5'-O-(Dimethoxytrityl)-n3/o4-(toluoyl)-2-thiothymidine is a modified nucleoside derivative primarily utilized in oligonucleotide synthesis. Its structural modifications enhance its stability and functionality, making it a valuable compound in various biochemical applications.

Chemical Structure and Properties

  • Molecular Formula : C39H38N2O7S
  • Molecular Weight : 678.8 g/mol
  • CAS Number : 156783-21-0

The compound features a dimethoxytrityl (DMT) protecting group at the 5’ position and toluoyl groups at the N3/O4 positions, along with a thiol modification at the 2 position of thymidine. These modifications are crucial for its biological activity.

The biological activity of this compound is largely attributed to its incorporation into nucleic acid sequences during synthesis. The DMT group protects the 5’ hydroxyl, preventing side reactions, while the toluoyl and thiol modifications enhance stability and binding affinity. This makes it particularly useful in the solid-phase synthesis of DNA and RNA sequences.

Applications in Research

  • Oligonucleotide Synthesis : The compound is extensively used in synthesizing oligonucleotides, where its protective groups facilitate the stepwise addition of nucleotides.
  • Therapeutic Development : Its unique structure allows for further chemical modifications, making it a candidate for therapeutic applications.

Case Studies

  • Case Study 1 : In a study focusing on the synthesis of modified oligonucleotides, researchers demonstrated that incorporating this compound significantly improved yield and purity compared to unmodified nucleosides.
  • Case Study 2 : Another study explored its application in antisense oligonucleotides, revealing enhanced binding affinity to target mRNA sequences, thus improving therapeutic efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5’-O-(4,4’-Dimethoxytrityl)thymidineLacks toluoyl and thiol modificationsLower stability and binding affinity
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidineNo thiol modificationLimited versatility in reactions

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